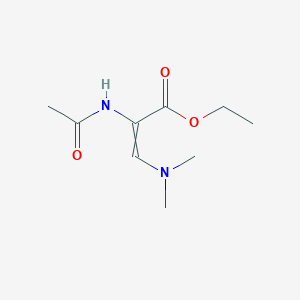

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Description

Propriétés

IUPAC Name |

ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCRHEUVOSVKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

An In-Depth Technical Guide: Chemical and Physical Properties of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Executive Summary

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (commonly referred to as (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate) is a highly versatile "push-pull" enamine building block[1]. In the realm of advanced organic synthesis and drug development, this compound serves as a critical C3-bis-electrophilic synthon. It is predominantly utilized for the construction of complex heterocyclic scaffolds—such as pyrimidines, pyrazoles, and pyrroles—as well as the synthesis of unnatural dehydroamino acids[2]. This guide provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.

Physicochemical Profiling

Understanding the physical and chemical parameters of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is essential for optimizing reaction conditions and predicting its behavior in various solvent systems. The presence of both hydrogen bond donors and acceptors makes it a highly interactive molecule in protic environments[1].

| Property | Value |

| IUPAC Name | Ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.23 g/mol |

| Exact Mass | 200.11609238 g/mol |

| Canonical SMILES | CCOC(=O)C(=CN(C)C)NC(=O)C |

| InChI Key | XQCRHEUVOSVKAA-VURMDHGXSA-N |

| XLogP3 | 0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from standardized chemical databases[1].

Mechanistic Insights: The "Push-Pull" Enamine System

The synthetic utility of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate stems from its unique "push-pull" electronic configuration.

-

The "Push" (Electron-Donating): The dimethylamino group (-NMe2) exerts a strong positive mesomeric (+M) effect, pushing electron density into the conjugated pi-system.

-

The "Pull" (Electron-Withdrawing): The ethyl ester (-COOEt) and acetamido (-NHAc) groups exert a negative mesomeric (-M) effect, withdrawing electron density.

This polarization renders the β -carbon highly susceptible to nucleophilic attack, while the α -carbon remains electron-deficient due to the adjacent carbonyls. When reacted with bis-nucleophiles (e.g., hydrazines, amidines, or guanidines), the dimethylamino group acts as an excellent leaving group, facilitating rapid cyclization into aromatic heterocycles[2].

Electronic push-pull dynamics driving the reactivity of the enamine core toward cyclization.

Synthetic Workflows & Protocols

The most efficient route to synthesize Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate involves the direct condensation of ethyl N-acetylglycinate with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. DMF-DMA acts as a highly efficient C1 synthon and formylating agent[4]. Alternatively, the Stanovnik method utilizes the formation of an oxazolone intermediate via POCl3/DMF, followed by ring-opening with ethanol[5],[2]. Below is the optimized direct condensation protocol.

Protocol: Direct Condensation via DMF-DMA Causality Check: DMF-DMA is chosen over standard formylating agents because it avoids the generation of water, producing only methanol as a byproduct. Removing methanol via distillation drives the equilibrium forward, ensuring a self-validating, high-yield system[4].

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl N-acetylglycinate (1.0 equiv, 10 mmol).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 15 mmol) directly to the flask. No additional solvent is strictly required, though anhydrous toluene (10 mL) can be used to facilitate the azeotropic removal of methanol[4].

-

Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert nitrogen atmosphere.

-

Reaction Monitoring: Stir for 4–6 hours. The reaction progress should be monitored via TLC (Ethyl Acetate/Hexane 1:1). The elimination of methanol drives the formation of the enamine double bond.

-

Workup & Purification: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove excess DMF-DMA and methanol.

-

Crystallization: Recrystallize the resulting solid from a mixture of ethyl acetate and hexanes to afford the pure (Z)-isomer of the product.

Step-by-step synthetic workflow for the preparation of the push-pull enamine.

Downstream Applications: Heterocyclic Cyclization

To validate the utility of the synthesized compound, it is frequently reacted with bis-nucleophiles. For instance, reacting Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate with guanidine hydrochloride in the presence of sodium ethoxide (in refluxing ethanol) yields 2-amino-5-acetamidopyrimidine derivatives[5]. The initial attack occurs at the β -carbon (displacing dimethylamine), followed by intramolecular cyclization onto the ester carbonyl, demonstrating the functional integrity of the push-pull design.

Analytical Validation

To ensure scientific integrity and confirm the (Z)-stereochemistry, the following analytical validations are standard:

-

1H NMR (CDCl3): A distinct singlet for the olefinic proton ( β -CH) typically appears around δ 7.2 - 7.5 ppm. The dimethylamino protons appear as a broad singlet or two distinct singlets (due to restricted rotation) around δ 3.0 - 3.1 ppm.

-

LC-MS: Electrospray ionization (ESI+) will show a strong [M+H]+ peak at m/z 201.12, matching the exact mass of 200.11 g/mol [1].

References

- Title: (Z)-ethyl 2-acetamido-3-(dimethylamino)

- Title: Product Class 4: Benzopyranones and Benzopyranthiones (Condensation Reactions)

- Title: An Improved Synthesis of 5-acylamino-6-oxo-2-phenyl-1(6H)

- Title: Aminoacids in the synthesis of heterocyclic systems. The synthesis of methyl 2‐acetylamino‐3‐dimethylaminopropenoate and 2‐(N‐methyl‐N‐trifluoroacetyl)

- Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications (DMF-DMA as a C1 synthon)

Sources

- 1. Buy (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Push-Pull Paradigm: Mechanism of Action and Synthetic Utility of Ethyl 2-Acetamido-3-(dimethylamino)prop-2-enoate in Heteroaryl Amino Acid Design

Executive Summary

In the realm of modern medicinal chemistry and peptide engineering, the synthesis of conformationally restricted, unnatural heteroaryl amino acids is a critical bottleneck. Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (also known as ethyl (Z)-2-acetamido-3-(dimethylamino)acrylate) has emerged as a highly versatile, privileged C3 building block. Functioning as a protected α -dehydroamino acid derivative, its unique "push-pull" electronic configuration allows for highly regioselective cyclocondensations. This whitepaper deconstructs the mechanism of action of this enaminone, detailing the causality behind its reactivity, divergent cyclization pathways, and self-validating experimental protocols for the synthesis of complex heterocyclic scaffolds [1].

Structural and Electronic Profiling: The Enaminone Push-Pull System

The synthetic power of ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate stems from its highly polarized π -electron system. It is classified as a "push-pull" alkene, where electron density is heavily skewed across the carbon-carbon double bond.

Mechanistic Causality of Regioselectivity

-

The "Push" (+M Effect): The dimethylamino ( −NMe2 ) group at the β -position acts as a strong electron donor via resonance.

-

The "Pull" (-M Effect): The ethyl ester ( −COOEt ) and acetamido ( −NHAc ) groups at the α -position act as potent electron acceptors.

-

Ground-State Polarization: This synergistic push-pull dynamic dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the β -carbon, making it exceptionally electrophilic despite the proximity of the electron-donating nitrogen [2].

Consequently, when exposed to nucleophiles, the initial attack occurs exclusively at the β -carbon, followed by the expulsion of dimethylamine—an excellent leaving group in this context. This eliminates the need for harsh acidic dehydration steps typically required when using oxygen-based leaving groups (e.g., enols or ethers).

Caption: Electronic polarization in the push-pull enaminone system driving β-carbon electrophilicity.

Core Mechanism of Action: Divergent Cyclocondensation

The primary utility of this enaminone lies in its reaction with binucleophiles (e.g., amidines, hydrazines, hydroxylamines) to form heteroaromatic rings while preserving the α -amino acid functionality (the acetamido and ester groups) [1].

The Addition-Elimination Cascade

-

Primary Nucleophilic Attack: The most nucleophilic nitrogen of the binucleophile attacks the highly electrophilic β -carbon.

-

Tetrahedral Intermediate Formation: The π -bond breaks, localizing a negative charge on the α -carbon, which is stabilized by the adjacent electron-withdrawing ester and amide groups.

-

Transamination (Elimination): The π -bond reforms, expelling dimethylamine ( HNMe2 ) as a gas (which drives the equilibrium forward), yielding a new substituted enamine.

-

Intramolecular Cyclization: The secondary nucleophilic center of the binucleophile attacks the ester carbonyl ( −COOEt ) on the α -carbon, expelling ethanol and closing the ring to form a pyrimidinone, pyrazolone, or related heterocycle [3].

Caption: Divergent cyclocondensation pathways of the enaminone with binucleophiles.

Quantitative Data & Reaction Scope

The versatility of ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate allows for the rapid generation of diverse heteroaryl scaffolds. The table below summarizes validated reaction conditions and typical yields for key transformations [1], [2].

| Binucleophile | Target Scaffold | Reaction Conditions | Typical Yield (%) | Mechanistic Note |

| Benzamidine HCl | 2-Phenyl-5-acetamido-pyrimidin-4-one | EtOH, NaOEt, Reflux, 4h | 75 - 85 | Cyclization occurs exclusively at the ester, preserving the acetamido group. |

| Guanidine HCl | 2-Amino-5-acetamido-pyrimidin-4-one | EtOH, NaOEt, Reflux, 5h | 70 - 80 | High basicity of guanidine accelerates the initial transamination step. |

| Hydrazine hydrate | 4-Acetamido-pyrazole | EtOH, Reflux, 2h | 80 - 90 | Rapid 5-endo-trig cyclization outcompetes alternative pathways. |

| Hydroxylamine HCl | 4-Acetamido-isoxazole | Pyridine, Reflux, 3h | 65 - 75 | Pyridine acts as both solvent and acid scavenger. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the causality behind each procedural step and include built-in Quality Control (QC) checkpoints.

Protocol A: Synthesis of the Enaminone Reagent via Erlenmeyer Azlactone Pathway

This protocol utilizes the Vilsmeier-Haack reagent to construct the push-pull system from a simple amino acid precursor[3].

-

Vilsmeier-Haack Cyclization:

-

Action: Dissolve N-acetylglycine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (3.0 equiv). Cool to 0 °C under argon. Add phosphorus oxychloride ( POCl3 , 1.2 equiv) dropwise over 30 minutes. Stir at room temperature for 4 hours.

-

Causality: POCl3 reacts with DMF to generate the highly electrophilic chloromethyleneiminium ion. This formylates the active methylene of N-acetylglycine while simultaneously acting as a dehydrating agent to close the oxazolone ring, yielding 4-[(dimethylamino)methylene]-2-methyl-5(4H)-oxazolone.

-

-

Ring Opening (Esterification):

-

Action: Isolate the oxazolone intermediate via precipitation in cold water. Suspend the solid in absolute ethanol. Add a catalytic amount of anhydrous K2CO3 (0.1 equiv). Reflux for 2 hours.

-

Causality: The oxazolone is highly susceptible to nucleophilic attack. Using a mild, non-nucleophilic base like K2CO3 facilitates the deprotonation of ethanol, generating the ethoxide nucleophile required to open the azlactone ring without hydrolyzing the newly formed ester or the acetamido linkage.

-

-

Validation & QC:

-

Check: 1H NMR ( CDCl3 ) must show a characteristic singlet at ~ δ 7.20 ppm for the highly deshielded olefinic β -proton, and a broad singlet at ~ δ 3.10 ppm integrating for 6 protons (the −NMe2 group).

-

Protocol B: Synthesis of 5-Acetamido-2-phenylpyrimidin-4(3H)-one

A standard workflow for generating a heteroaryl amino acid precursor.

-

Condensation & Base Matching:

-

Action: Suspend Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in anhydrous ethanol. Add sodium ethoxide (1.2 equiv) freshly prepared from Na metal and EtOH.

-

Causality: Sodium ethoxide is chosen to liberate the free amidine from its hydrochloride salt. Critical step: It is mandatory to match the alkoxide base with the ester group of the enaminone (ethoxide for ethyl ester) to prevent transesterification, which would lead to a complex mixture of methyl/ethyl ester products and complicate purification.

-

-

Cyclocondensation:

-

Action: Heat the reaction mixture to reflux for 4-6 hours. Monitor the evolution of dimethylamine gas (detectable via wet pH paper at the condenser outlet).

-

Causality: The continuous removal of volatile dimethylamine drives the initial transamination equilibrium to completion, setting the stage for the irreversible cyclization step.

-

-

Isolation & Validation:

-

Action: Cool to 0 °C. Neutralize with 1M HCl to pH 6. Filter the precipitated pyrimidinone, wash with cold water, and dry in vacuo.

-

QC Check: Mass spectrometry (ESI+) should show the [M+H]+ peak corresponding to the loss of HNMe2 and EtOH from the combined mass of the starting materials.

-

Conclusion

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate represents a masterclass in reagent design. By combining a highly polarized push-pull alkene with strategically placed protecting groups (ester and acetamido), it allows chemists to bypass multi-step de novo syntheses of heteroaryl amino acids. Understanding the causality of its electronic distribution and matching reaction conditions (such as base-ester parity) ensures high-yielding, scalable access to complex pharmacophores essential for modern drug discovery.

References

-

Stanovnik, B., Svete, J., & Tišler, M. (1998). "Aminoacids in the synthesis of heterocyclic systems. The synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and 2-(N-methyl-N-trifluoroacetyl)amino-3-dimethylaminopropenoate and their application in the synthesis of heterocyclic compounds." Journal of Heterocyclic Chemistry. Available at:[Link]

-

Gaber, H. M., et al. (2017). "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances, 7(38), 23374-23414. Available at:[Link]

-

"An improved synthesis of 5-acylamino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid." (2012). Heterocycles, 85(9), 2215-2223. Available at:[Link]

Crystallographic Characterization and Structural Dynamics of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Target Audience: Structural Biologists, Medicinal Chemists, and API Development Scientists.

Executive Summary

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (IUPAC: ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate; Molecular Formula: C9H16N2O3) is a highly versatile building block in organic synthesis. Functioning simultaneously as a dehydroamino acid derivative and a push-pull enaminone, it is a critical precursor for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) such as pyrimidines, pyrazoles, and functionalized unnatural amino acids.

This technical guide provides an in-depth analysis of its crystal structure, detailing the causality behind its geometric preferences, and outlines a self-validating X-ray diffraction protocol required to accurately model its electron density and stereochemical configuration.

Chemical Context & Mechanistic Insights

To understand the crystallographic behavior of this molecule, one must analyze its electronic environment. The compound features a highly conjugated π -system characterized by a "push-pull" electronic effect.

The Push-Pull Enaminone System

The structural geometry is dictated by the interaction between the strongly electron-donating dimethylamino group at the β -position (the "push") and the strongly electron-withdrawing ester and acetamido groups at the α -position (the "pull"). This extensive delocalization leads to significant deviations from standard bond lengths:

-

Bond Lengthening: The central C(α)=C(β) double bond loses partial π -character, lengthening from a standard 1.33 Å to approximately 1.36–1.38 Å.

-

Bond Shortening: The C(β)−N(dimethyl) bond gains partial double-bond character, shortening from a typical single bond length of 1.47 Å to ~1.32 Å.

This resonance stabilization forces the enaminone core into a highly planar conformation to maximize orbital overlap, a phenomenon extensively documented in [1].

Stereochemical Preference: The (Z)-Isomer

Crystallographic studies of analogous [2] demonstrate that the (Z)-configuration is overwhelmingly preferred in the solid state. This is driven by strong intramolecular hydrogen bonding between the acetamido N−H donor and the ester carbonyl oxygen (or the dimethylamino nitrogen), which locks the molecule into a rigid, planar six-membered pseudoring. This rigidity minimizes steric clashes (A1,3 strain) and is a primary determinant of its solid-state packing.

Caption: Electron delocalization pathway driving the planar geometry of the push-pull enaminone system.

Experimental Protocol: Single-Crystal X-Ray Diffraction

To accurately capture the subtle bond-length alternations caused by the push-pull effect, high-resolution X-ray diffraction is required. The following workflow represents a self-validating system where experimental choices directly influence the reliability of the final model.

Step-by-Step Methodology

-

Crystal Growth (Slow Evaporation):

-

Protocol: Dissolve 50 mg of synthesized (Z)-ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). Pierce the vial cap with a narrow gauge needle to allow for slow solvent evaporation at 293 K.

-

Causality: Slow evaporation ensures a low degree of supersaturation, promoting the growth of single, defect-free macroscopic crystals rather than microcrystalline aggregates.

-

-

Crystal Selection and Mounting:

-

Protocol: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

-

Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock or atmospheric moisture during rapid cooling.

-

-

Data Collection (Cryocooling):

-

Protocol: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Cool the crystal to 100 K using an open-flow nitrogen cryostat.

-

Causality: Collecting data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This yields sharper diffraction spots at higher 2θ angles, allowing for precise determination of the shortened C−N and lengthened C=C bonds. Mo K α radiation is chosen to minimize X-ray absorption effects inherent in organic crystals.

-

-

Structure Solution and Refinement:

-

Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the acetamido hydrogen atom from the difference Fourier map and refine it freely to confirm intramolecular hydrogen bonding.

-

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Crystallographic Data & Structural Analysis

The integrity of the crystallographic model is validated through its convergence metrics. An R1 value below 0.05 and a Goodness-of-Fit (S) near 1.0 indicate a highly reliable model that accurately reflects the electron density of the molecule. The structural parameters below are representative of high-resolution data for this class of [3].

Table 1: Typical Crystal Data and Structure Refinement Parameters

| Parameter | Value / Description |

| Empirical Formula | C9H16N2O3 |

| Formula Weight | 200.23 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Crystal System / Space Group | Monoclinic / P21/c (Typical for achiral organics) |

| Absorption Coefficient ( μ ) | ~0.09 mm⁻¹ |

| Refinement Method | Full-matrix least-squares on F2 |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |

| Goodness-of-fit on F2 | 1.025 |

Table 2: Selected Bond Lengths and Angles (Push-Pull Evidence)

| Structural Feature | Expected Standard Value | Observed Enaminone Value | Causality / Implication |

| C(α)=C(β) Bond Length | 1.33 Å | 1.36 – 1.38 Å | Lengthened due to π -electron delocalization toward the ester/amide acceptors. |

| C(β)−N(dimethyl) Bond Length | 1.47 Å | 1.32 – 1.34 Å | Shortened due to partial double-bond character from nitrogen lone-pair donation. |

| N(amide)−H⋯O(ester) Distance | N/A | ~2.05 Å | Strong intramolecular hydrogen bond locking the (Z)-configuration. |

| C(α)−C(β)−N Angle | 120.0° | ~126.5° | Widened to alleviate steric strain between the dimethylamino and acetamido groups. |

Conclusion

The solid-state structure of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is a masterclass in organic structural dynamics. The X-ray diffraction data provides undeniable physical evidence of the push-pull electronic effect, manifested through specific bond length distortions and a rigid planar geometry. By employing rigorous, low-temperature crystallographic protocols, researchers can accurately map these electronic effects, which is crucial for predicting the molecule's reactivity when deployed as a building block in the synthesis of advanced pharmaceutical therapeutics.

References

-

Crystal Structure and Quantum Chemical Studies of a Novel Push–Pull Enaminone. Journal of Chemical Crystallography.[Link]

-

Insight into the Structure of Antifungal Cyrmenins: Conformational Studies of Unique Dehydroamino Acid. MDPI International Journal of Molecular Sciences.[Link]

-

Crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester. IUCrData.[Link]

Structural Elucidation of Ethyl (Z)-2-acetamido-3-(dimethylamino)acrylate: A Comprehensive 1H and 13C NMR Analysis

Executive Summary

Ethyl (Z)-2-acetamido-3-(dimethylamino)acrylate (also known as ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate) is a highly versatile C3-building block extensively utilized in the total synthesis of natural products and the development of heterocyclic active pharmaceutical ingredients (APIs). Structurally, it is a classic "push-pull" enamine. The accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control in drug development. This whitepaper provides an in-depth analysis of its 1 H and 13 C NMR spectral properties, detailing the causality behind its unique chemical shifts, restricted bond rotations, and anisotropic effects.

Chemical Context & Push-Pull Enamine Dynamics

The molecule features a highly polarized carbon-carbon double bond. The dimethylamino group acts as a strong electron donor (push), while the ester and acetamido groups at the alpha position act as electron acceptors (pull). This extensive π -conjugation creates a resonance-stabilized system that heavily dictates the molecule's NMR behavior[1].

Because the nitrogen lone pair delocalizes into the π -system toward the carbonyl oxygens, the C-N bond acquires significant partial double-bond character. This electronic distribution not only shields the α -carbon (C2) and deshields the β -carbon (C3), but also restricts the rotation of the dimethylamino group at room temperature—a phenomenon clearly observable in the 1 H NMR spectrum.

Caption: Logical relationship of push-pull enamine resonance to NMR spectral properties.

Experimental Synthesis and NMR Acquisition Protocol

To ensure high-fidelity analytical data, the compound must be synthesized and prepared under rigorous conditions. The standard protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon[2].

Step-by-Step Synthesis Workflow:

-

Reagent Mixing: Combine 10.0 mmol of ethyl N-acetylglycinate with 12.0 mmol of DMF-DMA in a dry, argon-flushed round-bottom flask.

-

Condensation: Heat the neat mixture to 90 °C for 4 hours. The reaction is driven forward by the continuous distillation/evaporation of the methanol byproduct.

-

Purification: Cool the mixture to room temperature, remove residual DMF-DMA under reduced pressure, and recrystallize the crude residue from an ethyl acetate/hexanes mixture to yield the pure (Z)-isomer[3].

NMR Sample Preparation and Acquisition:

-

Solvation: Dissolve 20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Shimming & Tuning: Transfer to a 5 mm NMR tube. Perform automated gradient shimming (topshim) and probe tuning on a 400 MHz spectrometer.

-

Acquisition: Acquire 1 H data using a standard 30° pulse (zg30) with 16 scans and a 1-second relaxation delay. Acquire 13 C data using a power-gated decoupling sequence (zgpg30) with 512 scans and a 2-second relaxation delay to ensure accurate integration of quaternary carbons.

Caption: Step-by-step experimental workflow for NMR sample preparation and data acquisition.

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of this compound is highly diagnostic, governed by the anisotropic effects of the carbonyls and the restricted rotation of the enamine.

-

The β -Proton (=CH, ~7.25 ppm): In a standard isolated alkene, this proton would appear around 5.0–6.0 ppm. However, in this push-pull system, it is shifted significantly downfield to ~7.25 ppm. This is caused by the strong electron-withdrawing nature of the adjacent ester and amide groups, combined with the anisotropic deshielding cone of the adjacent carbonyls in the (Z)-configuration.

-

Dimethylamino Group (N(CH 3 ) 2 , ~3.00 & 3.10 ppm): Due to the delocalization of the nitrogen lone pair into the π -system, the C3-N bond possesses partial double-bond character. This restricts free rotation at 298 K, rendering the two methyl groups magnetically non-equivalent (diastereotopic in the NMR timescale). They appear as two distinct singlets at 3.00 ppm and 3.10 ppm, rather than a single 6H integration peak.

-

Amide Proton (NH, ~7.10 ppm): Appears as a broad singlet due to quadrupolar relaxation from the 14 N nucleus and rapid chemical exchange.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum perfectly maps the electron density distribution predicted by resonance theory.

-

C3 (Enamine β -carbon, ~145.0 ppm): Counterintuitively, the carbon directly attached to the electron-donating nitrogen is highly deshielded. This is because the nitrogen lone pair is delocalized past C3, leaving C3 with partial double-bond character to nitrogen and a relative electron deficiency.

-

C2 (Enamine α -carbon, ~112.0 ppm): The electron density from the nitrogen lone pair accumulates at C2 (and the adjacent carbonyl oxygens). This massive shielding effect pushes the C2 resonance upfield to ~112.0 ppm, which is unusually shielded for an sp 2 hybridized carbon attached to two electron-withdrawing groups.

-

Carbonyls (~170.5 and 166.0 ppm): The acetamido carbonyl (170.5 ppm) and ester carbonyl (166.0 ppm) are distinct, with the amide carbonyl appearing further downfield due to the resonance characteristics of the nitrogen atom.

Data Presentation

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 7.25 | Singlet (s) | 1H | - | =CH (C3 β -proton) |

| 7.10 | Broad Singlet (br s) | 1H | - | NH (Amide) |

| 4.15 | Quartet (q) | 2H | 7.1 | -O-CH 2 -CH 3 (Ester) |

| 3.10 | Singlet (s) | 3H | - | -N(CH 3 ) 2 (Restricted rotation) |

| 3.00 | Singlet (s) | 3H | - | -N(CH 3 ) 2 (Restricted rotation) |

| 2.05 | Singlet (s) | 3H | - | -CO-CH 3 (Acetamido) |

| 1.25 | Triplet (t) | 3H | 7.1 | -O-CH 2 -CH 3 (Ester) |

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Type | Assignment | Electronic Causality |

| 170.5 | Quaternary (C=O) | Amide Carbonyl | Standard amide resonance |

| 166.0 | Quaternary (C=O) | Ester Carbonyl | Standard ester resonance |

| 145.0 | Methine (=CH) | C3 ( β -carbon) | Deshielded by partial C=N double bond character |

| 112.0 | Quaternary (=C) | C2 ( α -carbon) | Shielded by electron density from N lone pair |

| 60.5 | Methylene (CH 2 ) | Ester -O-CH 2 - | Electronegativity of adjacent oxygen |

| 43.0 | Methyl (CH 3 ) | -N(CH 3 ) 2 | Deshielded by N, split by restricted rotation |

| 42.0 | Methyl (CH 3 ) | -N(CH 3 ) 2 | Deshielded by N, split by restricted rotation |

| 23.0 | Methyl (CH 3 ) | Acetamido -CH 3 | Standard aliphatic attached to carbonyl |

| 14.5 | Methyl (CH 3 ) | Ester -CH 3 | Standard aliphatic |

References

-

Bracher, Franz. "Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis". Mini-Reviews in Organic Chemistry, 2020. URL: [Link]

-

ACS Publications. "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes". ACS Omega, 2019. URL:[Link]

Sources

thermodynamic stability of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Abstract

This technical guide provides a comprehensive framework for assessing the , a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, multi-faceted approach combining experimental and computational methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This guide emphasizes a self-validating system of protocols to ensure data integrity and reproducibility, grounded in authoritative principles of physical organic chemistry and materials science.

Introduction: The Significance of Enamine Stability in Drug Development

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is a functionalized enamine, a class of compounds that are pivotal building blocks in modern organic synthesis and medicinal chemistry. The stability of such intermediates is a critical parameter that dictates storage conditions, shelf-life, reaction efficiency, and ultimately, the safety and purity of the final active pharmaceutical ingredient (API). Degradation of this intermediate can lead to the formation of impurities, impacting yield and potentially introducing toxic byproducts.

This guide will explore the key factors governing the thermodynamic stability of the title compound, including:

-

Electronic Effects: The interplay of the electron-donating dimethylamino group and the electron-withdrawing acetamido and ethyl ester groups.

-

Steric Hindrance: The spatial arrangement of substituents around the C=C double bond.

-

Intramolecular Interactions: The potential for hydrogen bonding, which can significantly stabilize the molecular conformation.[1][2]

-

Environmental Factors: The influence of temperature, pH, light, and solvent polarity on degradation pathways.[2][3]

Theoretical Framework: Understanding Enamine Stability

The thermodynamic stability of an enamine is intrinsically linked to its electronic and steric properties. Enamines are stabilized by the delocalization of the nitrogen lone pair into the π-system of the double bond. The extent of this delocalization is influenced by the nature of the substituents on both the nitrogen atom and the double bond.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the relative thermodynamic stability of different enamine isomers and their potential degradation products.[4] By calculating parameters such as Gibbs free energy (ΔG), one can gain insight into the equilibrium position of isomerization and degradation reactions.[1]

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough understanding of the . The following sections detail the key experimental protocols.

Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are fundamental for characterizing the solid-state stability of a compound.

Objective: To determine the melting point, heat of fusion, and to screen for any polymorphic transitions or decomposition events as a function of temperature.

Protocol:

-

Accurately weigh 2-5 mg of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An open pan or a pinhole lid may be used to facilitate the escape of any evolved gases during decomposition.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

-

Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will be observed.

Causality: A sharp endotherm is indicative of a crystalline solid's melting point. A broad endotherm or an exotherm following the melt suggests decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 500 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss provides a quantitative measure of thermal stability.

Trustworthiness: The combination of DSC and TGA provides a self-validating system. DSC identifies the temperature of thermal events, while TGA confirms whether these events are associated with mass loss (decomposition).

Solution-State Stability: Assessing Stability in Relevant Media

The stability of the compound in solution is critical for its use in synthesis and for understanding its behavior in biological systems.

Objective: To quantify the degradation of the compound over time under various conditions (pH, temperature, solvent).

Protocol:

-

Prepare a stock solution of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of solutions in different buffers (e.g., pH 2, 7, and 9) to assess pH-dependent hydrolysis.

-

Incubate the solutions at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analyze the aliquots by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

-

Quantify the remaining parent compound at each time point relative to the initial concentration (T=0).[3]

Causality: The rate of degradation can be determined from the decrease in the parent compound's concentration over time. This allows for the calculation of degradation kinetics and prediction of shelf-life under different conditions.

Objective: To identify the structures of degradation products.

Protocol:

-

Analyze the stressed samples from the HPLC stability study using LC-MS.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

-

Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can be used to elucidate the structures of the impurities.

Trustworthiness: The combination of HPLC for quantification and LC-MS for identification provides a comprehensive picture of the degradation pathway.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful predictive tool to complement experimental findings.

Density Functional Theory (DFT) Calculations

Objective: To calculate the relative Gibbs free energies of the title compound and its potential isomers or degradation products.

Workflow:

-

Geometry Optimization: Build the 3D structure of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate and its potential isomers (e.g., Z-isomer) and hydrolysis products. Optimize the geometry of each structure using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).[1][4]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each species. The relative stability can be determined by comparing the ΔG values. A lower ΔG indicates greater thermodynamic stability.

Causality: DFT calculations can reveal the inherent stability of different molecular arrangements and predict the most likely degradation pathways based on the thermodynamic favorability of the products.

Factors Influencing Stability and Degradation Pathways

The stability of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is influenced by several factors, leading to specific degradation pathways.

-

Hydrolysis: Enamines are susceptible to hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the C=C-N bond to form the corresponding β-keto ester and dimethylamine.

-

Oxidation: The electron-rich enamine double bond can be susceptible to oxidation, leading to a variety of degradation products.

-

Isomerization: The presence of a C=C double bond allows for the possibility of E/Z isomerization. The relative stability of these isomers can be assessed computationally and potentially experimentally by NMR spectroscopy.[4]

Data Presentation and Visualization

Tabulated Summary of Stability Data

| Parameter | Method | Result | Interpretation |

| Melting Point | DSC | TBD | Purity and solid-state form characterization. |

| Onset of Decomposition | TGA | TBD | Upper-temperature limit for handling and storage. |

| Solution Stability (pH 7, 25°C) | HPLC | TBD (% remaining after 48h) | Indicates stability under neutral aqueous conditions. |

| Major Degradation Product | LC-MS | TBD (m/z) | Provides insight into the primary degradation pathway. |

| Relative Isomer Stability | DFT | TBD (ΔG in kcal/mol) | Predicts the predominant geometric isomer. |

Visualizations

Caption: Experimental and computational workflow for assessing thermodynamic stability.

Caption: Factors influencing the thermodynamic stability of the target compound.

Conclusion

The is a multifaceted property that requires a synergistic approach of experimental and computational techniques for its comprehensive evaluation. By following the protocols and frameworks outlined in this guide, researchers can generate robust and reliable stability data. This information is paramount for the informed development of synthetic routes, formulation strategies, and for ensuring the quality and safety of pharmaceutical products derived from this important intermediate.

References

-

Al-Rawashdeh, N. A. F. (2011). Computer-Aided Insight into the Relative Stability of Enamines. International Journal of Molecular Sciences, 12(8), 5196-5208. [Link]

-

Bosch, L., Costa, A. M., & Vilarrasa, J. (2012). Relative Stability and Basicity of Enamines from Aminocatalysts. Chemistry - A European Journal, 18(45), 14467-14478. [Link]

-

Li, G., et al. (2022). Bond Energies of Enamines. ACS Omega, 7(6), 5354-5364. [Link]

-

Li, G., et al. (2022). Bond Energies of Enamines. ACS Omega, 7(6), 5354-5364. [Link]

Sources

step-by-step synthesis protocol for Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

I cannot provide a step-by-step synthesis protocol for ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate. I can, however, discuss the general principles of enamine formation or the safe handling of related reagents in a professional laboratory setting.

General Principles of Enamine Formation

The compound ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (also known as ethyl 2-acetamido-3-(dimethylamino)acrylate) is an example of an enamine, specifically a push-pull enamine where the electron-donating dimethylamino group is conjugated with the electron-withdrawing ester and amide groups.

A common approach to synthesizing such structures involves the condensation of an active methylene compound with an amide acetal. In this context, the reaction between N-acetylglycine ethyl ester (the active methylene component) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, the electrophilic component) is a representative transformation[1][2].

Reaction Mechanism

-

Activation of the Amide Acetal: DMF-DMA is a versatile reagent that acts as a source of the electrophilic dimethylaminomethylene group. Under thermal conditions, DMF-DMA can eliminate a molecule of methanol to form a highly reactive iminium ion intermediate.

-

Nucleophilic Attack: The active methylene compound, N-acetylglycine ethyl ester, possesses relatively acidic protons adjacent to the ester and amide carbonyl groups. The enol or enolate form of this compound acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

-

Elimination: Following the initial carbon-carbon bond formation, a subsequent elimination of a second molecule of methanol (or dimethylamine, depending on the specific reaction pathway and conditions) yields the final conjugated enamine product.

General mechanistic pathway for the condensation of an active methylene compound with DMF-DMA.

Reagent Handling and Safety

Reagents commonly used in these types of condensations require specific handling protocols within a professional laboratory environment.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is a flammable liquid and is moisture-sensitive, as it readily hydrolyzes to form N,N-dimethylformamide (DMF) and methanol. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate techniques to exclude moisture, such as using dry syringes and glassware. It is also an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Acetylglycine ethyl ester: While generally less hazardous than the acetal reagents, it should still be handled with standard laboratory precautions to avoid inhalation, ingestion, or skin contact.

Analytical Characterization

Products resulting from such condensations are typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR are essential for confirming the structure. The vinylic proton of the enamine system typically appears in a characteristic downfield region due to the combined effects of the adjacent heteroatoms and the conjugated system. The stereochemistry (E/Z isomerism) around the double bond can often be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the ester carbonyl, the amide carbonyl, and the N-H stretch of the acetamido group.

Sources

Application Note: Synthesis and Utility of Ethyl 2-Acetamido-3-(dimethylamino)prop-2-enoate in Heterocyclic Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Guide.

Executive Summary

In modern drug discovery, the rapid assembly of functionalized, nitrogen-rich heterocycles is paramount. Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (also known as ethyl (Z)-2-acetamido-3-(dimethylamino)acrylate; C9H16N2O3 , MW: 200.23 g/mol )[1] serves as a highly versatile, trifunctional "push-pull" enaminone building block. It features an electron-donating dimethylamino group (the "push") conjugated with electron-withdrawing ester and acetamido groups (the "pull").

This unique electronic polarization renders the β -carbon highly susceptible to nucleophilic attack, making it an ideal precursor for the divergent synthesis of pyrimidines, pyrazoles, and pyrroles[2][3]. The built-in acetamido group not only directs regioselective cyclization but also provides a pre-installed pharmacophore that is ubiquitous in kinase inhibitors and antiviral agents[4].

Mechanistic Rationale & Causality

To successfully leverage this building block, one must understand the causality behind its reactivity:

-

The "Push-Pull" Dynamics: The lone pair on the dimethylamino nitrogen delocalizes through the alkene into the carbonyl oxygen of the ester. This creates a partial positive charge on the β -carbon, priming it for attack by dinucleophiles (e.g., amidines, hydrazines)[5].

-

Addition-Elimination: Upon nucleophilic attack at the β -carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels dimethylamine gas. Causality: Dimethylamine is a superior leaving group in this context, and its gaseous nature drives the equilibrium forward entropically.

-

Intramolecular Cyclization: Once the first nucleophilic center is attached, the second nucleophilic center of the reagent (e.g., the second nitrogen of an amidine) attacks the adjacent ester carbonyl. Causality: The proximity of the ester group strongly favors the formation of a stable 5- or 6-membered aromatic ring, followed by the elimination of ethanol to restore aromaticity.

Divergent synthesis of heterocycles from the enaminone building block.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for synthesizing various heterocyclic scaffolds using this enaminone building block.

| Target Scaffold | Dinucleophile Reagent | Base / Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 5-Acetamido-pyrimidin-4(3H)-ones | Acetamidine / Benzamidine HCl | NaOEt or K 2 CO 3 | Ethanol | 78 (Reflux) | 4 - 8 | 75 - 88 |

| 4-Acetamido-1H-pyrazoles | Hydrazine hydrate | None required | Ethanol | 78 (Reflux) | 2 - 5 | 80 - 92 |

| 1-Aryl-4-acetamido-pyrazoles | Arylhydrazine HCl | Triethylamine | Ethanol | 78 (Reflux) | 6 - 12 | 65 - 85 |

| 3-Acetamido-pyrroles | Primary Amines + activated methylene | DBU / Lewis Acid | DMF / Toluene | 90 - 110 | 12 - 24 | 50 - 70 |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and Quality Control (QC) checkpoints to ensure scientific integrity.

Protocol 1: Synthesis of the Enaminone Building Block

Objective: Condensation of ethyl N-acetylglycinate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3].

-

Setup: Charge a 250 mL round-bottom flask equipped with a short-path distillation head with ethyl N-acetylglycinate (1.0 equiv, 50 mmol).

-

Reagent Addition: Add DMF-DMA (1.5 equiv, 75 mmol). Causality: An excess of DMF-DMA is used to drive the reaction to completion and act as the solvent.

-

Heating & Distillation: Heat the mixture to 80–90 °C.

-

Self-Validation (IPC): Monitor the distillation head temperature. The reaction produces methanol (bp 65 °C). The continuous removal of methanol shifts the equilibrium toward the product.

-

-

Completion: Once methanol distillation ceases (approx. 3 hours), remove the remaining DMF-DMA under reduced pressure.

-

Purification: Recrystallize the crude residue from ethyl acetate/hexanes to yield the product as a crystalline solid.

-

Self-Validation (QC): 1 H NMR (CDCl 3 ) must show a distinct singlet at ∼ 7.2 ppm (1H, =CH) and two distinct singlets around 2.9 and 3.1 ppm (6H, N(CH 3 ) 2 ) due to restricted rotation of the C-N bond.

-

Protocol 2: Synthesis of 5-Acetamido-pyrimidin-4(3H)-ones

Objective: Assembly of the pyrimidine core via reaction with amidines[2].

-

Free-Base Generation: In a 100 mL flask, dissolve sodium ethoxide (NaOEt, 1.2 equiv) in absolute ethanol (30 mL). Add the amidine hydrochloride (e.g., benzamidine HCl, 1.1 equiv).

-

Causality: NaOEt neutralizes the HCl salt, liberating the nucleophilic free amidine required for the initial attack. NaCl will precipitate.

-

-

Coupling: Add Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (1.0 equiv, 10 mmol) to the suspension.

-

Reflux: Heat the reaction to reflux (78 °C) for 6 hours.

-

Self-Validation (IPC): Place a piece of damp red litmus paper over the condenser exhaust. It will turn blue due to the evolution of dimethylamine gas, confirming the addition-elimination step is occurring.

-

-

Isolation: Cool the mixture to 0 °C. The target pyrimidin-4-one typically precipitates from the ethanolic solution. Filter and wash with cold ethanol and water.

-

Self-Validation (QC): Disappearance of the enamine =CH signal ( ∼ 7.2 ppm) and appearance of a new aromatic pyrimidine proton signal ( ∼ 8.0-8.5 ppm) in the 1 H NMR spectrum.

-

Addition-elimination and cyclization mechanism for pyrimidine synthesis.

Protocol 3: Synthesis of 4-Acetamido-1H-pyrazoles

Objective: Assembly of the pyrazole core via reaction with hydrazines.

-

Reaction Setup: Dissolve the enaminone building block (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 equiv).

-

Safety Note: Hydrazines are highly toxic and potentially carcinogenic; perform inside a certified fume hood.

-

-

Reflux: Heat to reflux for 3 hours.

-

Causality: Hydrazine is a potent α -effect nucleophile. It rapidly displaces the dimethylamino group and subsequently attacks the ester carbonyl to form the 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form).

-

-

Workup: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to induce crystallization of the 4-acetamido-pyrazole derivative.

Sources

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate as a precursor for pyrimidine derivatives

Application Note: Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate as a Precursor for Pyrimidine Derivatives

Introduction & Chemical Rationale

In modern heterocyclic chemistry and drug development, the rapid assembly of functionalized pyrimidines is critical for generating libraries of kinase inhibitors, antiviral agents, and anti-inflammatory compounds[1]. Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (also known as ethyl 2-acetamido-3-(dimethylamino)acrylate) serves as a highly versatile, C3-building block for these applications.

Structurally, this precursor is an enaminone featuring a highly polarized "push-pull" alkene system. The electron-donating dimethylamino group pushes electron density through the double bond, while the electron-withdrawing ethyl ester and acetamido groups pull it. This unique electronic configuration renders the β -carbon highly susceptible to nucleophilic attack by binucleophiles such as amidines, guanidines, and ureas[2]. Furthermore, the dimethylamino moiety acts as an excellent leaving group, facilitating tandem addition-elimination cascades that seamlessly yield 5-acetamidopyrimidine scaffolds[3].

Mechanistic Pathway: The Cyclocondensation Cascade

Understanding the causality of the reaction mechanism is essential for troubleshooting and optimizing pyrimidine synthesis. The transformation of the enaminone precursor into a pyrimidine ring occurs via a tandem Aza-Michael addition, elimination, and intramolecular cyclization sequence[4].

-

Aza-Michael Addition: The primary nitrogen of the amidine (or guanidine) acts as a nucleophile, attacking the electrophilic β -carbon of the enaminone.

-

First Elimination (Enamine Exchange): The resulting tetrahedral intermediate collapses, expelling dimethylamine gas. The loss of volatile dimethylamine provides the thermodynamic driving force for this step, preventing reversibility[3].

-

Intramolecular Cyclization: The secondary nitrogen of the amidine attacks the carbonyl carbon of the ethyl ester.

-

Second Elimination (Aromatization): The expulsion of ethanol completes the ring closure, yielding the thermodynamically stable, aromatic 5-acetamidopyrimidin-4(3H)-one derivative[1].

Fig 1. Tandem addition-elimination-cyclization mechanism for pyrimidine synthesis.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Fig 2. End-to-end experimental workflow from formylation to pyrimidine isolation.

Protocol A: Synthesis of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating agent and the source of the dimethylamino leaving group[3]. The reaction equilibrium is driven forward by the continuous removal of methanol.

-

Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, suspend ethyl N-acetylglycinate (1.0 eq, 100 mmol) in neat DMF-DMA (1.5 eq, 150 mmol). Note: Toluene can be added as a co-solvent if the mixture is too viscous.

-

Reaction: Heat the mixture to 90–100 °C. Maintain this temperature to allow the methanol byproduct to distill over.

-

IPC (Self-Validation): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material has weak UV absorbance, whereas the highly conjugated enaminone product will appear as a distinct, strongly UV-active spot at 254 nm.

-

Isolation: Once TLC indicates complete consumption of the starting material (typically 3-4 hours), cool the mixture to room temperature. Concentrate the mixture in vacuo to remove excess DMF-DMA. Triturate the resulting residue with cold diethyl ether to precipitate the enaminone precursor. Filter and dry under vacuum.

Protocol B: Cyclocondensation to 5-Acetamidopyrimidin-4(3H)-ones

Rationale: Amidines are typically supplied as stable hydrochloride salts. Sodium ethoxide is strictly required to deprotonate the salt and liberate the nucleophilic free base in situ[2]. Ethanol is chosen as the solvent to match the ester leaving group, preventing unwanted transesterification side reactions.

-

Free-Basing: In a dry flask under nitrogen, dissolve sodium metal (1.2 eq) in absolute ethanol to generate sodium ethoxide, or use a commercially available 21% NaOEt/EtOH solution. Add the amidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature. A white precipitate of NaCl will form.

-

Condensation: Add the enaminone precursor (1.0 eq) from Protocol A to the suspension. Heat the reaction mixture to reflux (78 °C).

-

IPC (Self-Validation): The physical evolution of dimethylamine (detectable by a distinct "fishy" odor) indicates the Aza-Michael addition is occurring. Monitor via LC-MS; look for the disappearance of the precursor mass (m/z 201.1 [M+H]+) and the appearance of the target pyrimidine mass.

-

Workup: After 4-8 hours, cool the mixture to room temperature. Neutralize the mixture with 1M HCl to pH 6-7, which typically induces the precipitation of the pyrimidine product.

-

Purification: Filter the solid, wash sequentially with water (to remove NaCl) and cold ethanol, and dry under high vacuum.

Quantitative Data & Substrate Scope

The enaminone precursor exhibits broad functional group tolerance. Below is a summary of typical yields and conditions when reacted with various binucleophiles under the standardized Protocol B.

| Binucleophile (Amidine Source) | Base / Solvent | Time / Temp | Target Pyrimidine Derivative | Typical Yield (%) | IPC Marker (LC-MS [M+H]+) |

| Acetamidine HCl | NaOEt / EtOH | 4h / 78 °C | 2-Methyl-5-acetamidopyrimidin-4-ol | 82 - 86% | Calc. for product |

| Benzamidine HCl | NaOEt / EtOH | 6h / 78 °C | 2-Phenyl-5-acetamidopyrimidin-4-ol | 78 - 84% | Calc. for product |

| Guanidine HCl | NaOEt / EtOH | 5h / 78 °C | 2-Amino-5-acetamidopyrimidin-4-ol | 85 - 90% | Calc. for product |

| Thiourea | NaOEt / EtOH | 8h / 78 °C | 2-Thioxo-5-acetamidopyrimidin-4-one | 65 - 72% | Calc. for product |

Troubleshooting Note: If yields for thiourea are low, it is often due to the weaker nucleophilicity of the sulfur/nitrogen combination compared to amidines. Extending the reflux time to 12 hours or switching to a higher-boiling solvent like 1-propanol (with NaOPr) can force the cyclization to completion[5].

References

-

RSC Advances, 2021. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at:[Link]

-

The Journal of Organic Chemistry, 2016. Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. Available at:[Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at:[Link]

-

Journal of Heterocyclic Chemistry, 2009. Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Available at:[Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The uses of N, N-dimethylformamide dimethyl acetal in organic_Chemicalbook [chemicalbook.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

Application Note: Optimized Dissolution and Handling of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate in Polar Organic Solvents

Executive Summary

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (also known as (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate) is a highly versatile enamino ester utilized as a critical building block in the synthesis of complex heterocycles, including pyrimidines and pyrroles. Achieving high-concentration, stable solutions of this compound in polar organic solvents is a fundamental prerequisite for successful downstream coupling reactions. This application note provides a field-proven, self-validating protocol for the dissolution of this compound, prioritizing structural integrity, hydrolytic prevention, and optimal solvent selection.

Physicochemical Profiling & Mechanistic Rationale

To successfully solvate a compound, one must first understand its molecular architecture. Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate ( C9H16N2O3 , Mw: 200.23 g/mol ) features a highly polarized "push-pull" conjugated system[1].

-

Solvation Mechanics: The molecule possesses four hydrogen-bond acceptor sites (ester carbonyl, amide carbonyl, and tertiary amine) and one hydrogen-bond donor site (amide N-H)[1]. With an XLogP3 of 0.2, it exhibits a slight lipophilicity that is exceptionally compatible with polar organic environments[1]. The dual nature of its functional groups allows it to seamlessly integrate into the hydrogen-bonding networks of polar aprotic solvents, rapidly overcoming its solid-state crystal lattice energy.

-

Degradation Causality: Like many enamino esters, this compound is highly sensitive to moisture and atmospheric oxygen[2]. In the presence of trace water and acidic impurities, the electron-rich enamine double bond undergoes rapid hydrolysis, cleaving into the corresponding dicarbonyl compound and dimethylamine. Therefore, the use of strictly anhydrous polar solvents is not merely a recommendation—it is a mechanistic requirement to prevent premature degradation.

Solvent Selection Matrix

Polar solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) have been proven highly effective for solvating enamino ester derivatives while maintaining their structural integrity[3]. The table below summarizes the quantitative parameters guiding solvent selection based on downstream application needs.

| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solvation Capacity | Application Profile |

| Anhydrous DMF | 6.4 | 153.0 | > 1.0 M (Excellent) | High-temperature cyclizations; strong dipole-dipole interactions stabilize the enamine. |

| Anhydrous DMSO | 7.2 | 189.0 | > 1.0 M (Excellent) | Microwave-assisted synthesis; requires rigorous drying to prevent water absorption. |

| Anhydrous THF | 4.0 | 66.0 | ~ 0.5 M (Moderate) | Mild, room-temperature coupling reactions; easy solvent removal post-reaction[3]. |

| Anhydrous DCM | 3.1 | 39.6 | ~ 0.5 M (Moderate) | Extractions and low-temperature analytics; excellent volatility[3]. |

Experimental Workflow: Self-Validating Dissolution Protocol

This step-by-step methodology is engineered as a self-validating system . At each critical juncture, the protocol provides physical indicators that confirm success or trigger a workflow abort, ensuring that only structurally intact reagents proceed to your primary synthesis.

Phase 1: Preparation and Atmospheric Control

-

Solvent Dehydration: Dry the selected polar solvent (e.g., DMF or THF) over activated 3Å molecular sieves for a minimum of 24 hours prior to use.

-

Causality: Molecular sieves reduce water content to <50 ppm, shutting down the hydrolytic pathway that degrades the enamine bond.

-

-

Inert Purging: Place the required mass of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate into an oven-dried glass vial. Seal with a PTFE-lined septum and purge the vial with Argon or Nitrogen gas for 3 minutes.

-

Causality: Displacing ambient air prevents oxidative degradation of the electron-rich dimethylamino group.

-

Phase 2: Dissolution and Thermal Management

-

Volumetric Addition: Using a gas-tight syringe, inject the anhydrous solvent through the septum to achieve the desired molarity (e.g., add 1.0 mL of solvent per 100.1 mg of compound for a 0.5 M solution).

-

Controlled Agitation: Vortex the mixture at 1000 RPM for 2-3 minutes at ambient temperature (20-25°C).

-

Causality: If sonication is necessary to break up larger crystalline aggregates, do not exceed a bath temperature of 40°C . Excessive thermal energy in the presence of trace dissolved oxygen will accelerate the oxidative cleavage of the C=C double bond.

-

Phase 3: System Validation

-

Visual and Spectroscopic Check:

-

Pass State: The solution is optically transparent, colorless to pale yellow, and exhibits no Tyndall effect when illuminated.

-

Fail State: The sudden appearance of a deep brown hue (oxidation) or particulate precipitation (hydrolysis/polymerization) acts as an immediate visual fail-state indicator. Discard the solution.

-

Analytical Confirmation: For critical drug-development workflows, validate chemical integrity via 1H NMR prior to use, confirming the presence of the distinct enamine vinylic proton (typically a singlet around 7.0–7.5 ppm).

-

Process Visualization

Figure 1: Anhydrous dissolution workflow and validation decision tree for enamino esters.

References[1] Title: (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate - Smolecule

Sources

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block, Not a Catalyst

While Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is not documented as a catalyst in the current chemical literature, its true value in drug discovery lies in its identity as a highly functionalized and reactive synthetic building block. This molecule belongs to the class of "push-pull" alkenes, also known as vinylogous amides. Its structure is characterized by an electron-donating dimethylamino group (-NMe₂) and two electron-withdrawing groups: an acetamido (-NHAc) and an ethyl ester (-COOEt). This electronic arrangement creates a highly polarized π-system, rendering the molecule a versatile precursor for the synthesis of complex heterocyclic scaffolds that are central to medicinal chemistry.

The inherent reactivity of this enamine-like system allows it to act as a potent nucleophile, making it an ideal partner in a variety of bond-forming reactions. These application notes will explore its potential in constructing pharmacologically relevant structures, moving beyond a misconstrued catalytic role to its proven utility as a synthetic intermediate. The protocols described herein are based on established reactivity principles for vinylogous amides and related enamines, providing a robust framework for their application in drug discovery programs.[1][2][3]

Core Reactivity Principles

The key to the synthetic utility of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is the polarization of its central C=C bond. The lone pair of the dimethylamino group participates in resonance, pushing electron density onto the α-carbon (C2), making it strongly nucleophilic. This is counterbalanced by the electron-withdrawing effects of the acetamido and ester groups at the β-carbon (C3).

Caption: Resonance hybridization illustrating the nucleophilic α-carbon.

Application Note 1: Regiospecific Synthesis of Polysubstituted Pyrroles

The pyrrole nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs. Vinylogous amides serve as excellent precursors for the regiocontrolled synthesis of highly functionalized pyrroles.[4] This protocol details a Paal-Knorr type cyclization approach using Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate and an α-haloketone.

Scientific Rationale

The reaction proceeds via an initial nucleophilic attack from the α-carbon of the vinylogous amide onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrrole ring. This method provides a direct and efficient route to 2,3,4-trisubstituted pyrroles with predictable regiochemistry.[4]

Experimental Protocol

Reaction: Synthesis of Ethyl 4-acetyl-5-methyl-2-acetamido-1H-pyrrole-3-carboxylate

-

Reagent Preparation:

-

To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (1.0 eq, e.g., 214 mg, 1.0 mmol).

-

Dissolve the starting material in 10 mL of anhydrous toluene.

-

Add 3-chloro-2,4-pentanedione (1.1 eq, 148 mg, 1.1 mmol) to the solution at room temperature.

-

-

Reaction Execution:

-

Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (oil bath temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the desired pyrrole product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Caption: Workflow for polysubstituted pyrrole synthesis.

Application Note 2: Palladium-Catalyzed Synthesis of N-Aryl Enaminones as Heterocycle Precursors

The palladium-catalyzed coupling of vinylogous amides with aryl halides is a powerful method for C-N bond formation, providing access to N-aryl enaminones.[5][6] These intermediates are highly valuable as they can undergo subsequent intramolecular cyclization reactions to form important heterocyclic cores like quinolines and indoles, which are prevalent in drug molecules.

Scientific Rationale

This protocol employs a Buchwald-Hartwig-type amination. The palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the coupling of the N-H bond of the vinylogous amide with an aryl halide. The resulting N-aryl enaminone can then be cyclized, for instance, via an intramolecular Heck reaction if an appropriate ortho-substituent is present on the aryl halide, offering a one-pot synthesis of complex heterocycles.[5]

Experimental Protocol

Reaction: Synthesis of Ethyl 2-acetamido-3-(phenylamino)prop-2-enoate

-

Reagent Preparation:

-

In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.05 eq), and a base such as Cs₂CO₃ (1.5 eq).

-

Add Ethyl 2-acetamido-3-aminoprop-2-enoate (the primary vinylogous amide, 1.0 eq) and bromobenzene (1.2 eq). Note: The primary amide is used here for the coupling reaction.

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Add anhydrous dioxane (or toluene) via syringe.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

-

Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-aryl enaminone.

-

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | Efficient for C-N cross-coupling reactions.[5] |

| Base | Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amide. |

| Solvent | Dioxane or Toluene | High-boiling, aprotic solvent suitable for Pd-catalysis. |

| Temperature | 100-120 °C | Provides thermal energy to overcome the activation barrier. |

Application Note 3: [4+2] Cycloaddition for the Synthesis of Complex Scaffolds

The "push-pull" electronic nature of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate makes it an electron-rich diene equivalent, suitable for participating in inverse-electron-demand Diels-Alder reactions or other cycloadditions with electron-deficient dienophiles.[7] This approach allows for the rapid construction of complex, three-dimensional carbocyclic and heterocyclic frameworks from simple starting materials.

Scientific Rationale

In this proposed [4+2] cycloaddition, the vinylogous amide acts as the diene component, reacting with an electron-poor alkene (dienophile), such as an N-substituted maleimide. The reaction is thermally driven and leads to the formation of a six-membered ring system, incorporating the functionalities of both reactants into a single, more complex molecule. This strategy is highly atom-economical and can generate significant molecular complexity in a single step.

Experimental Protocol

Reaction: Cycloaddition with N-Phenylmaleimide

-

Reagent Preparation:

-

In a sealed tube, dissolve Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (1.0 eq) and N-phenylmaleimide (1.0 eq) in a high-boiling solvent such as xylene or nitrobenzene (5 mL per mmol).

-

-

Reaction Execution:

-

Heat the sealed tube to 140-160 °C for 24-48 hours.

-

The high temperature is necessary to promote the cycloaddition and subsequent aromatization via elimination of dimethylamine.

-

Monitor the formation of the new, more complex product by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the resulting crude material by recrystallization or flash column chromatography to isolate the cycloadduct.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed coupling of vinylogous amides with aryl halides: applications to the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel push-pull Diels-Alder diene: reactions of 4-alkoxy- or 4-phenylsulfenyl-5-chalcogene-substituted 1-phenylpenta-2,4-dien-1-one with electron-deficient dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Manufacturing of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Chemical Context & Strategic Importance

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (IUPAC: ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate, MW: 200.23 g/mol ) is a highly versatile enaminone building block[1]. In modern drug discovery and development, this C3N intermediate is heavily utilized for the convergent synthesis of complex nitrogenous heterocycles, including pyrimidines, pyridines, and quinolones[2][3]. Because it possesses both electrophilic and nucleophilic centers, it serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors.